AD-227 FDC vs. Loose Co-Administration: Pharmacokinetic Bioequivalence Study Design as Procurement Rationale
The pivotal Phase I study (NCT06884085) is a randomized, open-label, single-dose, 2-sequence, 2-period crossover trial directly comparing the pharmacokinetics of AD-227 (single FDC tablet) versus loose co-administration of AD-227A 1 tablet + AD-227B 1 tablet in 70 healthy adult volunteers under fasting conditions [1]. The co-primary endpoints are Cmax and AUCt of AD-227 measured over a 72-hour sampling interval. This design is the regulatory-standard approach to demonstrate that the FDC does not introduce a pharmacokinetic disadvantage relative to separate-tablet administration. For procurement, a successful bioequivalence demonstration would establish that AD-227's single-tablet presentation offers simplified administration logistics without compromising systemic exposure—a meaningful operational differentiation when selecting between FDC and loose-combination procurement options. However, results have not yet been published; the evidence presented here is limited to the trial design and endpoint specification [1].
| Evidence Dimension | Pharmacokinetic bioequivalence (Cmax and AUCt) |
|---|---|
| Target Compound Data | AD-227 1 tablet (FDC; single oral dose) |
| Comparator Or Baseline | Co-administration of AD-227A 1 tablet + AD-227B 1 tablet (loose combination) |
| Quantified Difference | Study ongoing; no published results. Co-primary endpoints: Cmax and AUCt (pre-dose to 72 hours). Statistical analysis plan not publicly available. |
| Conditions | Open-label, randomized, single-dose, 2-sequence, 2-period crossover; n=70 healthy adult volunteers; fasting conditions; South Korea. |
Why This Matters
A procurement decision between an FDC and separate-component stock requires evidence that the FDC does not alter systemic exposure; this study is designed to provide exactly that regulatory-grade evidence.
- [1] ClinicalTrials.gov. NCT06884085. Official Title: An Open-label, Randomized, Single-dose, 2-sequence, 2-period, Crossover Study to Evaluate the Safety and Pharmacokinetics of AD-227 Compared to Co-administration of AD-227A and AD-227B in Healthy Adult Volunteers Under Fasting Conditions. Sponsor: Addpharma Inc. Study start: 2025-02-18; Enrollment: 70. View Source
- [2] Rayonem Co. Ltd. Clinical Trial Subject Recruitment Notice. Sponsor Protocol No. AD-227BE; BioInfra Protocol No. BICT2024-037. Protocol Supplement 2, Version 1.0 (2024-12-19). Confirms crossover design and comparison of AD-227 vs. AD-227A + AD-227B co-administration. View Source
